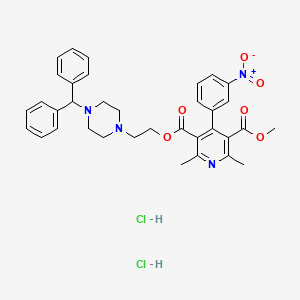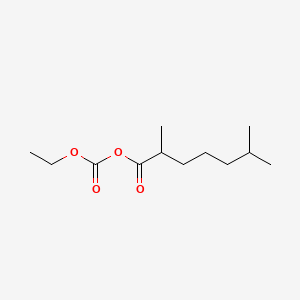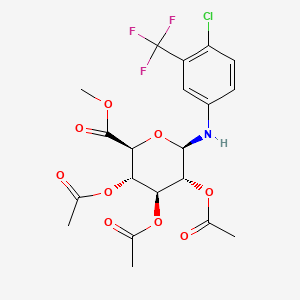
5-Amino-2-chlorobenzotrifluoride N-Dehydroxy-2,3,4-tri-O-acetyl-D-glucuronic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-Amino-2-chlorobenzotrifluoride N-Dehydroxy-2,3,4-tri-O-acetyl-D-glucuronic Acid Methyl Ester involves multiple steps. The starting material, 5-Amino-2-chlorobenzotrifluoride, undergoes a series of acetylation reactions to introduce the acetyl groups at the 2, 3, and 4 positions of the glucuronic acid moiety . The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
5-Amino-2-chlorobenzotrifluoride N-Dehydroxy-2,3,4-tri-O-acetyl-D-glucuronic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or chloro groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-chlorobenzotrifluoride N-Dehydroxy-2,3,4-tri-O-acetyl-D-glucuronic Acid Methyl Ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Amino-2-chlorobenzotrifluoride N-Dehydroxy-2,3,4-tri-O-acetyl-D-glucuronic Acid Methyl Ester involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can modulate various signaling pathways involved in cell growth and proliferation . This makes it a valuable tool in cancer research and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Amino-2-chlorobenzotrifluoride N-Dehydroxy-2,3,4-tri-O-acetyl-D-glucuronic Acid Methyl Ester include:
5-Amino-2-chlorobenzotrifluoride N-Chloroacetyl N-Dehydroxy-2,3,4-tri-O-acetyl-D-glucuronic Acid Methyl Ester: This compound is an intermediate in the synthesis of Regorafenib N-β-D-Glucuronide Sodium Salt, which is a derivative of Regorafenib.
Regorafenib N-β-D-Glucuronide Sodium Salt: A compound that inhibits PDGFR tyrosine kinase with IC50 = 83 nM. The uniqueness of this compound lies in its specific structure and its ability to modulate kinase activity, making it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C20H21ClF3NO9 |
|---|---|
Molekulargewicht |
511.8 g/mol |
IUPAC-Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[4-chloro-3-(trifluoromethyl)anilino]oxane-2-carboxylate |
InChI |
InChI=1S/C20H21ClF3NO9/c1-8(26)31-14-15(32-9(2)27)17(19(29)30-4)34-18(16(14)33-10(3)28)25-11-5-6-13(21)12(7-11)20(22,23)24/h5-7,14-18,25H,1-4H3/t14-,15-,16+,17-,18+/m0/s1 |
InChI-Schlüssel |
OBBFZJBMDQGLJR-IECFSIQFSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)OC)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol](/img/structure/B13852269.png)

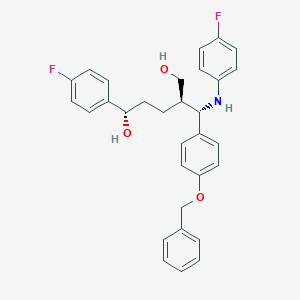

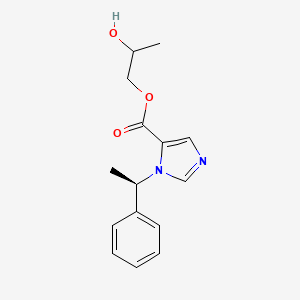
![4-[2-(7,8-Dihydro-7-oxo-5(6H)-pteridinyl)propyl]-2,6-piperazinedione](/img/structure/B13852293.png)
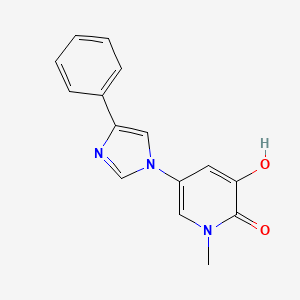
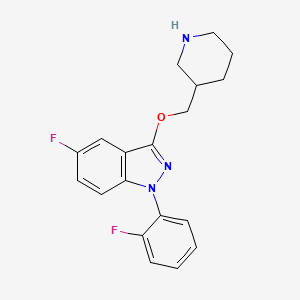
![7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Mixture of Diastereomers)](/img/structure/B13852302.png)
![1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-phenyl-](/img/structure/B13852314.png)
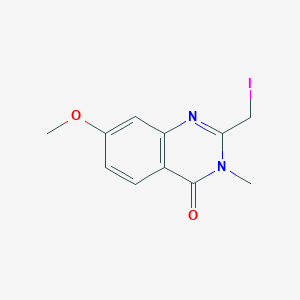
![1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol](/img/structure/B13852323.png)
